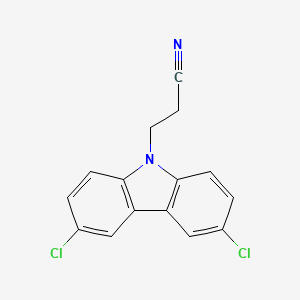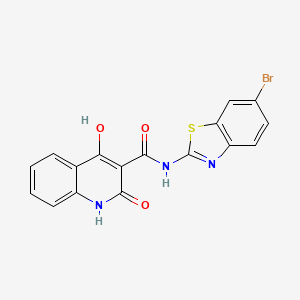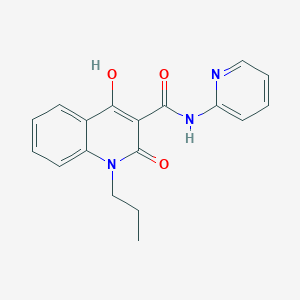
3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile
Overview
Description
“3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile” is a compound that is used as a molecular building block . It has a molecular weight of 322.2 and a molecular formula of C15H13Cl2N3O .
Molecular Structure Analysis
The molecular structure of “3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile” is represented by the SMILES notation: C1=CC2=C(C=C1Cl)C3=C(N2CCC(=O)NN)C=CC(=C3)Cl . This notation provides a textual representation of the compound’s structure, indicating the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile” include a molecular weight of 322.2 and a molecular formula of C15H13Cl2N3O . Unfortunately, specific information on its melting point, boiling point, and density was not found in the available literature.Scientific Research Applications
Electrochemical Polymerization
A study by Elamin, Hashim, and Mohammed (2021) focused on the electrochemical polymerization of 3-(9H-carbazol-9-yl)propanenitrile. They created a film of electrically active poly(3-(9H-carbazol-9-yl)propanenitrile) on a platinum electrode surface. This polymerization revealed that the polymer films exhibited a green color in the oxidized state and high transmittance in the neutral state, indicating potential applications in electrochromic devices and materials science (Elamin, Hashim, & Mohammed, 2021).
Bioinformatic Characterization for Neurodegenerative Diseases
Avram et al. (2021) conducted a study on Schiff bases, including derivatives of 3-(9H-carbazol-9-yl)propanenitrile, for potential treatments for neurodegenerative diseases like Alzheimer’s. They applied bioinformatics, cheminformatics, and computational pharmacological methods to predictthe binding to therapeutic targets. This research highlights the potential of these compounds in developing treatments for neurodegenerative disorders (Avram et al., 2021).
Interaction with Aromatic Amines
A study by Stanishauskaite, Getautis, and Railaite (2000) investigated the interaction of 3-(carbazol-9-yl)-1,2-epithiopropane, a compound related to 3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile, with aromatic amines. They synthesized carbazolyl-containing derivatives of thiazolidine, which could have implications in developing novel organic compounds with specific chemical properties (Stanishauskaite, Getautis, & Railaite, 2000).
Broad-Spectrum Antibiotic Activity
Hurley et al. (2015) conducted a study on a compound structurally related to 3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile, demonstrating broad-spectrum antibiotic activity against pathogenic bacteria. Their research suggests the potential for developing new antibacterial agents based on these compounds (Hurley et al., 2015).
Photoluminescence in Europium Complexes
Zheng, Cardinali, Armaroli, and Accorsi (2008) synthesized europium complexes with appended carbazole units, including 3-(9H-carbazol-9-yl)propanenitrile derivatives. Their study highlighted the enhanced photoluminescence properties of these complexes, suggesting applications in optoelectronic devices and materials science (Zheng et al., 2008).
Electrochromic Polycarbazole Films
Hsiao and Lin (2016) investigated the electrochemical synthesis of polycarbazole films from derivatives of 3-(9H-carbazol-9-yl)propanenitrile. Their findings suggest potential applications in electrochromic devices due to the significant color changes of the films upon oxidation (Hsiao & Lin, 2016).
properties
IUPAC Name |
3-(3,6-dichlorocarbazol-9-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-10-2-4-14-12(8-10)13-9-11(17)3-5-15(13)19(14)7-1-6-18/h2-5,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPJGIGKJFHJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CCC#N)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3831778.png)
![2-{1-(3-methylbutyl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3831789.png)



![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831829.png)
![N-[2-(aminocarbonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831832.png)


![1-(9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B3831870.png)

![6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3831881.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3831891.png)
![ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3831899.png)